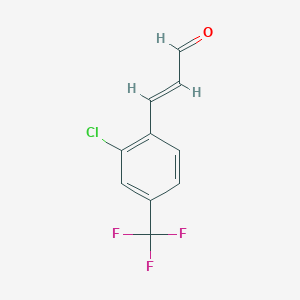
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)benzaldehyde.
Reaction with Acrolein: The key step involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with acrolein under basic conditions to form the desired acrylaldehyde derivative.
Catalysts and Solvents: Commonly used catalysts include bases such as sodium hydroxide or potassium carbonate. Solvents like ethanol or methanol are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch reactors .
化学反応の分析
Types of Reactions
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylic acid.
Reduction: 3-(2-Chloro-4-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
類似化合物との比較
Similar Compounds
2-Chloro-4-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Another compound with similar functional groups but different reactivity and applications.
4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: A compound with analgesic properties studied for its potential in pain management.
Uniqueness
This compound is unique due to its combination of a chloro and trifluoromethyl group on the phenyl ring, coupled with an acrylaldehyde moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H6ClF3O |
|---|---|
分子量 |
234.60 g/mol |
IUPAC名 |
(E)-3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H6ClF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+ |
InChIキー |
BCWUUWKPAJPMJR-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)/C=C/C=O |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


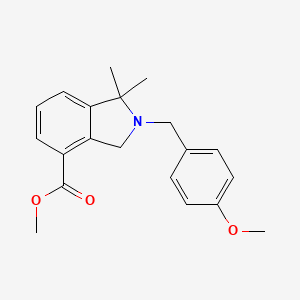
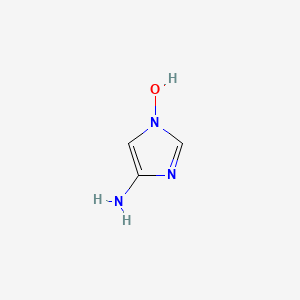
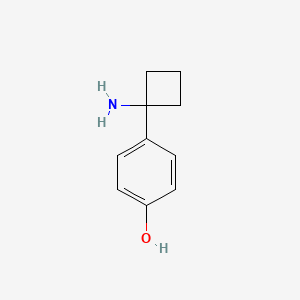

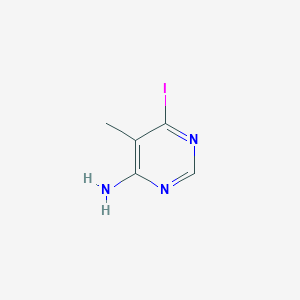
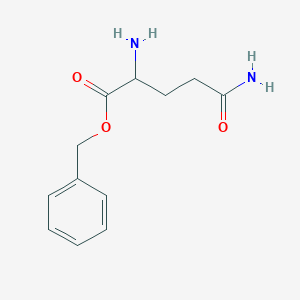
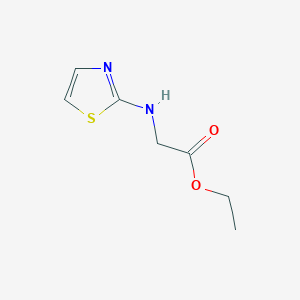
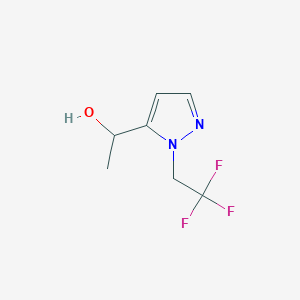
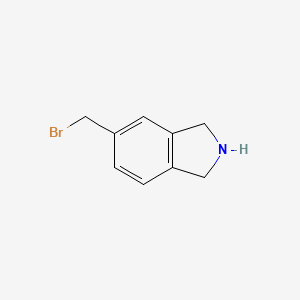

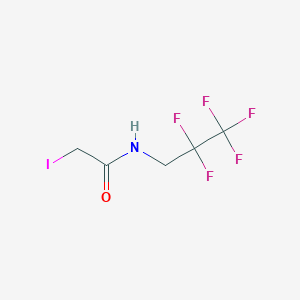
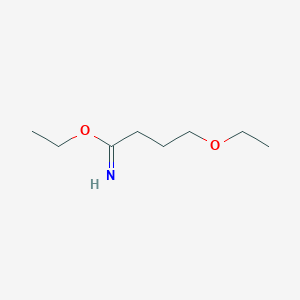

![rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B15223397.png)
